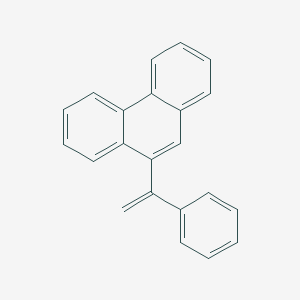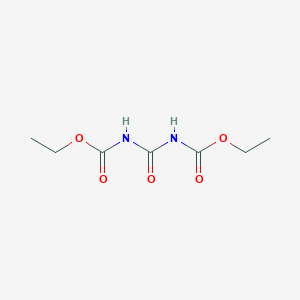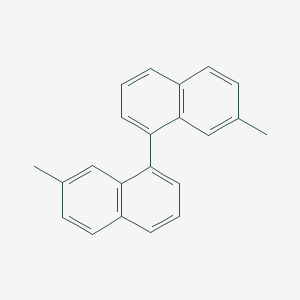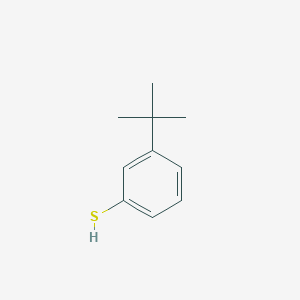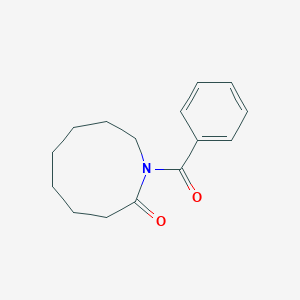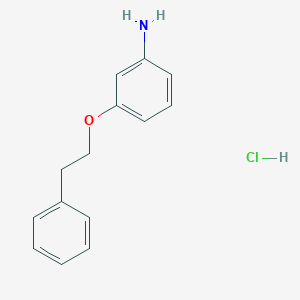![molecular formula C14H9N5S B188752 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 160427-36-1](/img/structure/B188752.png)
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as PPTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTT is a member of the thiadiazole family and contains a triazole ring and a thiadiazole ring, making it a unique molecule with diverse properties.
作用機序
The mechanism of action of 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it has been reported to inhibit the growth of cancer cells by inducing apoptosis (Tahir et al., 2017). 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes (Singh et al., 2018; Kumar et al., 2019).
Biochemical and Physiological Effects:
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. In a study by Tahir and colleagues, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was found to induce apoptosis in cancer cells by activating the caspase pathway (Tahir et al., 2017). In another study by Singh and colleagues, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was found to inhibit the growth of bacteria and fungi by disrupting their cell membranes (Singh et al., 2018). Kumar and colleagues reported that 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited plant growth regulatory activity by increasing the germination rate and root length of plants (Kumar et al., 2018).
実験室実験の利点と制限
One advantage of using 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse properties, which make it suitable for various applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. One limitation of using 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
将来の方向性
There are several future directions for the research on 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a plant growth regulator and its effects on different plant species. Another direction is to study its mechanism of action in more detail to better understand its anticancer, antimicrobial, and antifungal activities. Additionally, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be used as a building block for the synthesis of novel materials with enhanced properties, such as conductivity and catalytic activity. Overall, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has great potential for various applications and warrants further investigation.
Conclusion:
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its diverse properties and relatively simple synthesis method make it suitable for various applications. 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicinal chemistry, material science, and agriculture. Its mechanism of action is not fully understood, but it has been reported to exhibit anticancer, antimicrobial, and antifungal activities. 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has great potential for various applications and warrants further investigation.
合成法
The synthesis of 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-phenylpyridine-2-thiol with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and sodium nitrite to form the final product. This method has been reported in a research article by Kumar and colleagues in 2016 (Kumar et al., 2016).
科学的研究の応用
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit anticancer, antimicrobial, and antifungal activities (Tahir et al., 2017; Singh et al., 2018; Kumar et al., 2019). In material science, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of novel materials with enhanced properties (Chen et al., 2018). In agriculture, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential as a plant growth regulator (Kumar et al., 2018).
特性
CAS番号 |
160427-36-1 |
|---|---|
製品名 |
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
分子式 |
C14H9N5S |
分子量 |
279.32 g/mol |
IUPAC名 |
6-phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5S/c1-2-5-10(6-3-1)13-18-19-12(16-17-14(19)20-13)11-7-4-8-15-9-11/h1-9H |
InChIキー |
PAFHDOHFSGBJCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



